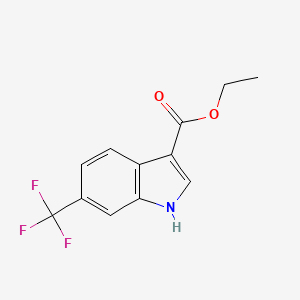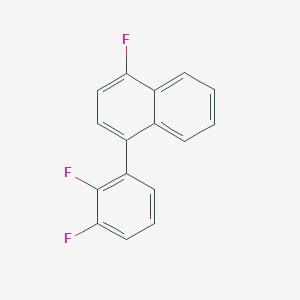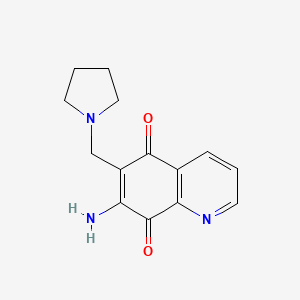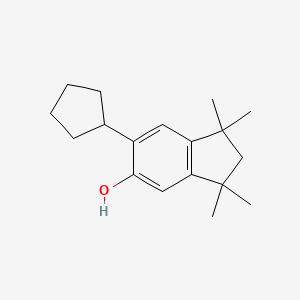![molecular formula C15H23N3O B11858248 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one](/img/structure/B11858248.png)
2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the indazole core followed by the construction of the spirocyclic piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic indazole derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H23N3O |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-tert-butylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one |
InChI |
InChI=1S/C15H23N3O/c1-14(2,3)18-10-11-8-15(4-6-16-7-5-15)9-12(19)13(11)17-18/h10,16H,4-9H2,1-3H3 |
Clé InChI |
LLYSHKYHTJEQDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C2CC3(CCNCC3)CC(=O)C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)







![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)

![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)

